molecular formula C14H14N2O B7484576 N-cyclopropyl-2-methylquinoline-4-carboxamide

N-cyclopropyl-2-methylquinoline-4-carboxamide

Cat. No.: B7484576
M. Wt: 226.27 g/mol
InChI Key: FMLMQWZXCRIBLI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-methylquinoline-4-carboxamide is a quinoline derivative, which is a class of nitrogen-containing heterocyclic compounds. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, industrial applications, and synthetic organic chemistry .

Preparation Methods

The synthesis of N-cyclopropyl-2-methylquinoline-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-methylquinoline with cyclopropylamine in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants in a solvent such as ethanol or acetonitrile . Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction time .

Comparison with Similar Compounds

N-cyclopropyl-2-methylquinoline-4-carboxamide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific cyclopropyl and carboxamide functional groups, which contribute to its distinct biological activities and chemical reactivity .

Properties

IUPAC Name

N-cyclopropyl-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-8-12(14(17)16-10-6-7-10)11-4-2-3-5-13(11)15-9/h2-5,8,10H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLMQWZXCRIBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811583
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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